molecular formula C13H19BFNO4 B6301221 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester CAS No. 2121515-16-8

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester

Cat. No.: B6301221
CAS No.: 2121515-16-8
M. Wt: 283.11 g/mol
InChI Key: LXUGPRMZTOWFQL-UHFFFAOYSA-N
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Description

Based on available data, this compound is a pinacol-protected boronic ester with a pyridine core substituted at the 4-position by a boronic ester group, a fluorine atom at the 2-position, and a methoxymethoxy group at the 5-position. Pinacol esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and enhanced solubility in organic solvents compared to free boronic acids .

Properties

IUPAC Name

2-fluoro-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-11(15)16-7-10(9)18-8-17-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUGPRMZTOWFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester (CAS No. 2121515-16-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methoxymethoxy group, alongside a boronic acid pinacol ester moiety. Its molecular formula is C13H19BFNO4C_{13}H_{19}BFNO_4, with a molecular weight of 283.10 g/mol. The melting point of this compound ranges from 29 to 33 degrees Celsius, indicating its solid state at room temperature .

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological interactions. This property is particularly significant in the development of proteasome inhibitors and other therapeutic agents. The unique substituents on the pyridine ring may enhance its binding affinity to specific biological targets, potentially leading to various pharmacological effects .

Anticancer Activity

Research indicates that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasome activity. For example, studies have shown that certain boronic acid derivatives can halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition . The specific activity of this compound has not been extensively documented; however, its structural similarities to known anticancer agents suggest potential efficacy.

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. Some studies have demonstrated that they can inhibit the production of virulence factors in bacteria such as Pseudomonas aeruginosa, affecting biofilm formation without the need for concurrent antibiotic administration . The specific impact of this compound on bacterial or viral pathogens remains an area for further research.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
2-Fluoropyridine-5-boronic acid pinacol esterLacks methoxymethoxy group; simpler structure
6-Fluoropyridine-3-boronic acid pinacol esterDifferent position of fluorine; similar reactivity
2-Fluoro-3-methylpyridine-4-boronic acid pinacol esterMethyl substitution instead of methoxymethoxy
4-Amino-3,5-difluorobenzene-boronic acid pinacol esterContains amino group; different biological activity

This table illustrates how variations in substituents can influence biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have highlighted the potential applications of boronic acids in drug development:

  • Proteasome Inhibition : A study demonstrated that certain boron-containing compounds could effectively inhibit proteasome activity in cancer cells, suggesting that similar derivatives may hold promise as therapeutic agents against malignancies .
  • Antimicrobial Activity : Research on boronic acids has indicated their ability to disrupt bacterial biofilms, which are critical for bacterial survival and resistance to treatment. This suggests that compounds like this compound could be evaluated for their antimicrobial properties .
  • Synthesis and Applications : The compound serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules with potential therapeutic applications .

Scientific Research Applications

Pharmaceutical Chemistry

Building Block for Drug Synthesis

The compound serves as a crucial building block in the synthesis of novel drug candidates. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in organic molecules. This reaction is widely used in medicinal chemistry to construct complex structures that exhibit potential therapeutic properties.

Biological Activity

Research indicates that derivatives of this compound have shown promising biological activity. For instance, studies have explored its interaction with various biological targets, suggesting potential applications in treating diseases like cancer and diabetes. The presence of the fluorine atom and methoxymethoxy group may enhance the binding affinity and selectivity of the resulting drug molecules.

Organic Synthesis

Reactivity and Functionalization

The boronic acid pinacol ester group allows for versatile reactivity, making it suitable for various synthetic applications. It can form stable complexes with diols, which is beneficial for creating more complex organic structures. This property is particularly valuable in the design of molecular sensors and self-healing materials, where reversible covalent bonding is advantageous.

Materials Science

Development of Functional Materials

The unique molecular structure of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester enables its use in developing materials with specific functionalities. Its ability to form reversible bonds can be exploited to create self-healing polymers or conductive materials. Additionally, the pyridine ring system may influence properties like conductivity and self-assembly behavior, which are critical for applications in electronic devices and sensors.

Data Table: Comparative Analysis of Related Compounds

Compound NameKey Features
2-Fluoropyridine-5-boronic acid pinacol esterSimpler structure without methoxymethoxy group
6-Fluoropyridine-3-boronic acid pinacol esterDifferent position of fluorine; similar reactivity
2-Fluoro-3-methylpyridine-4-boronic acid pinacol esterMethyl substitution instead of methoxymethoxy
4-Amino-3,5-difluorobenzene-boronic acid pinacol esterContains amino group; different biological activity

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a key intermediate in synthesizing a series of anticancer agents. The compound's ability to facilitate Suzuki-Miyaura coupling allowed researchers to create complex polycyclic compounds that exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Self-Healing Materials

Another research project focused on utilizing this boronic acid derivative in developing self-healing materials. The reversible covalent bonding facilitated by the boronic acid functionality was shown to enhance the material's ability to recover from mechanical damage, making it suitable for applications in coatings and structural materials.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Applications References
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester (Target) Pyridine 2-F, 5-(methoxymethoxy), 4-boronic ester Suzuki coupling, medicinal chemistry
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester Pyridine 3-Cl, 2-F, 4-boronic ester Cross-coupling reactions
4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester Phenyl 4-CN, 2-F, 5-OCH₃, boronic ester Material science, drug discovery
2-Fluoro-5-(methylsulfanyl)pyridin-3-ylboronic acid pinacol ester Pyridine 2-F, 5-SCH₃, 3-boronic ester Catalysis, heterocyclic synthesis
4-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester Thiazole 4-(2-fluorophenyl), 5-boronic ester Kinase inhibitor development

Key Observations :

  • Substituent Position : The target compound’s fluorine at the 2-position and boronic ester at the 4-position on pyridine contrast with analogs like 3-chloro-2-fluoropyridine-4-boronic ester, which features chlorine at the 3-position. Positional differences significantly influence electronic properties and reactivity in cross-coupling reactions .
  • Functional Group Effects: The methoxymethoxy group (OCH₂OCH₃) in the target compound enhances solubility in polar solvents compared to simpler methoxy or methylthio groups in analogs (e.g., 4-Cyano-2-fluoro-5-methoxyphenylboronic ester) .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

  • Phenylboronic acid pinacol ester: Soluble in chloroform (highest), acetone, and 3-pentanone, with minimal solubility in hydrocarbons .
  • Pyridine-based analogs : The methoxymethoxy group in the target compound likely improves solubility in ethers and ketones due to its polar nature, similar to phenylboronic esters with electron-donating substituents .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Pyridine boronic esters are less reactive than phenyl analogs due to the electron-deficient nature of the pyridine ring. However, electron-withdrawing groups (e.g., fluorine) at the 2-position may enhance reactivity by stabilizing the transition state during coupling .
  • Deprotection to Boronic Acids : Pinacol esters like 3-chloro-2-fluoropyridine-4-boronic acid pinacol ester can be deprotected using oxidative methods (e.g., NaIO₄/NH₄OAc) to yield free boronic acids, which are critical for biological activity (e.g., PBP1b inhibition) .

Key Research Findings

Synthetic Utility : Pyridine boronic esters with fluorine substituents are pivotal in synthesizing fluorinated biaryls for pharmaceuticals (e.g., kinase inhibitors) .

Solubility-Reactant Compatibility : The high solubility of pinacol esters in chloroform and acetone enables their use in homogeneous catalytic systems .

Substituent-Driven Reactivity : Electron-withdrawing groups (F, CN) on pyridine or phenyl rings accelerate coupling rates by 10–20% compared to electron-donating groups (OCH₃) .

Preparation Methods

Halogenated Pyridine Derivatives

A common precursor is 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine, synthesized via electrophilic halogenation. The methoxymethoxy (-OCH2OCH3) group is introduced using methoxymethyl chloride under basic conditions, as demonstrated in analogous pyridine functionalization. Fluorination at the 2-position is typically achieved using hydrogen fluoride or fluorinating agents like Selectfluor®.

Boron Reagents

Bis(pinacolato)diboron (pinacol diboron) serves as the boron source in cross-coupling reactions. Its stability and compatibility with palladium catalysts make it ideal for large-scale synthesis.

Palladium-Catalyzed Borylation

The critical step involves coupling the halogenated pyridine with pinacol diboron via a palladium-catalyzed Miyaura borylation.

Reaction Mechanism

The palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) facilitates oxidative addition of the aryl halide, followed by transmetallation with the diboron reagent and reductive elimination to yield the boronic ester.

Step-by-Step Procedure

  • Reagent Setup :

    • 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv) are combined in 1,4-dioxane.

    • The mixture is degassed via nitrogen purging to prevent catalyst oxidation.

  • Reaction Conditions :

    • Heated to 80–100°C for 12–16 hours under reflux.

    • Progress monitored via thin-layer chromatography (TLC) or HPLC.

  • Work-Up :

    • The crude product is filtered through Celite® to remove palladium residues.

    • Solvent evaporation under reduced pressure yields a residue purified via flash chromatography (hexane/ethyl acetate).

Table 1: Representative Reaction Conditions and Yields

ParameterValueSource Citation
CatalystPd(dppf)Cl2 (5 mol%)
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time16 hours
Yield80–85%

Optimization Strategies

Catalyst Selection

Alternative catalysts, such as Pd(PPh3)4, reduce costs but may lower yields (65–70%) compared to Pd(dppf)Cl2.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification. Non-polar solvents like toluene provide moderate yields (75%) with easier work-up.

Temperature Modulation

Lower temperatures (60°C) extend reaction times (>24 hours) but minimize side products, such as deboronation or protodehalogenation.

Protective Group Considerations

The methoxymethoxy group (-OCH2OCH3) is hydrolytically sensitive. Anhydrous conditions and inert atmospheres (N2 or Ar) are essential to prevent cleavage during synthesis. Post-reaction, the protective group remains intact under neutral pH, as confirmed by NMR analysis.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): Peaks at δ 1.33 (s, 12H, pinacol CH3), 3.48 (s, 3H, OCH3), 5.21 (s, 2H, OCH2O), 7.85 (d, J = 2.4 Hz, 1H, pyridine-H).

  • 13C NMR : Signals at 24.9 (pinacol CH3), 56.2 (OCH3), 94.8 (OCH2O), 150.1 (C-B).

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms purity >98% using a C18 column (acetonitrile/water gradient).

ParameterValueSource Citation
Hazard StatementsH315, H319, H335
Storage Temperature2–8°C (protected from light)
StabilityStable under inert atmosphere

Comparative Analysis with Analogues

vs. 2-Methoxypyridine-4-Boronic Acid Pinacol Ester

  • Synthesis Yield : 85% for methoxy analogue vs. 82% for fluorinated derivative.

  • Reactivity : Fluorine’s electron-withdrawing effect accelerates Suzuki coupling rates compared to methoxy groups.

vs. Thiazole-Based Boronic Esters

Thiazole derivatives (e.g., 2-methyl formate-5-boronic acid pinacol ester thiazole) require harsher conditions (100°C) due to reduced aromatic stability.

Industrial-Scale Production

Process Intensification

Continuous flow reactors enhance heat transfer and reduce reaction times (8–10 hours) while maintaining yields >80%.

Cost Analysis

  • Catalyst Recovery : Palladium recycling via ion-exchange resins reduces costs by 15–20%.

  • Solvent Recycling : Distillation reclaims >90% of 1,4-dioxane, minimizing waste .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid pinacol ester?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with halogenated pyridine precursors and bis(pinacolato)diboron (B₂Pin₂) under inert conditions . Alternative routes include photoinduced decarboxylative borylation, where carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) react with diboron reagents under visible light, enabling metal-free borylation . Optimize reaction parameters (solvent: THF or DMF; temperature: 60–80°C) to balance yield and purity.

Q. How does the fluorine substituent influence the reactivity of this boronic ester in cross-coupling reactions?

  • Answer : The fluorine atom induces electron-withdrawing effects, enhancing the electrophilicity of the boronic ester and accelerating transmetallation in Suzuki-Miyaura couplings . However, steric hindrance from the methoxymethoxy group may reduce coupling efficiency with bulky substrates. Comparative kinetic studies using ¹¹B NMR can quantify electronic effects .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer : Use a combination of:

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and boron integration.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify B-O (∼1350 cm⁻¹) and pinacol ester C-O (∼1200 cm⁻¹) stretches.
  • X-ray crystallography : For definitive structural elucidation (if crystalline) .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this boronic ester in multi-step syntheses?

  • Answer : Control speciation by adjusting pH or adding ligands (e.g., trifluoroacetic acid) to stabilize reactive intermediates. For example, in iterative cross-couplings, sequential deprotection of boronates can be achieved via selective oxidation or hydrolysis . Monitor reaction progress using in situ ¹¹B NMR to track borinic ester formation .

Q. What strategies mitigate hydrolytic instability of the methoxymethoxy group during prolonged reactions?

  • Answer : Use anhydrous solvents (e.g., dried DCM) and low temperatures (0–5°C) to suppress hydrolysis. Alternatively, replace the methoxymethoxy group with more stable protecting groups (e.g., TBS ethers) post-borylation. Stability assays under varying pH (4–10) and humidity can identify optimal conditions .

Q. How does steric bulk from the pinacol ester affect catalytic efficiency in enantioselective allylborations?

  • Answer : The pinacol ester’s steric profile can hinder transition-state alignment in asymmetric allylborations. To enhance enantioselectivity, employ chiral auxiliaries (e.g., Tartrate-derived ligands) or switch to less bulky boronic esters (e.g., neopentyl glycol). Kinetic studies with α-substituted allylboronates show E/Z selectivity reversibility via borinic ester intermediates .

Q. Can this compound be used in automated radiochemical synthesis for PET tracer development?

  • Answer : Yes, its pinacol boronate structure is compatible with copper-mediated ¹⁸F-fluorination. Optimize reaction parameters (e.g., Cu(OTf)₂ catalyst, 4-dimethylaminopyridinium triflate) for high radiochemical yield. Validate purity via radio-HPLC and compare with non-radioactive analogs .

Key Considerations for Experimental Design

  • Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (EtOH/H₂O) to isolate the boronic ester.
  • Storage : Keep under argon at −20°C to prevent hydrolysis .
  • Safety : Handle with nitrile gloves; boronic esters may release boric acid upon decomposition .

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